Urea, N-(2-chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 2-chloroaniline with 4,5-dimethyl-2-oxazoline in the presence of a suitable coupling agent. Common reagents used in this synthesis include carbodiimides or other activating agents that facilitate the formation of the urea bond. The reaction is usually carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Solvent selection and purification steps are also crucial to obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-chlorophenyl)-N’-(4-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(5-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(2-oxazolyl)-
Uniqueness
The presence of the 4,5-dimethyl-2-oxazolyl group in Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- distinguishes it from other similar compounds. This structural feature may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
Properties
CAS No. |
35629-57-3 |
---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H2,14,15,16,17) |
InChI Key |
MVNWYLLJNKBHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)NC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.